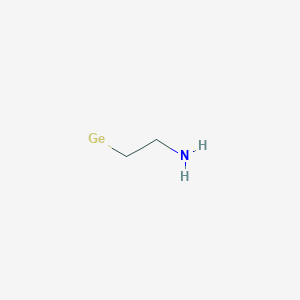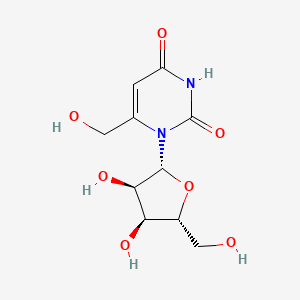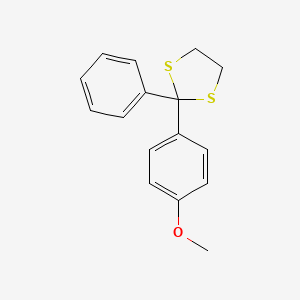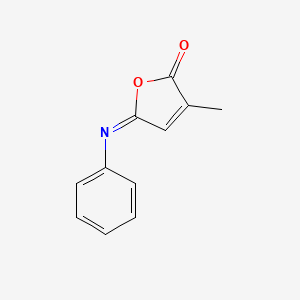![molecular formula C18H22O2SSi B14445400 {[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid CAS No. 76271-75-5](/img/structure/B14445400.png)
{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid is a compound that features a tert-butyl(diphenyl)silyl group attached to an ethanethioic S-acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride. The reaction conditions often include the use of a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP or imidazole . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or silyl-protected alcohols.
Wissenschaftliche Forschungsanwendungen
{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability under acidic conditions.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its role in drug delivery systems where protection of functional groups is necessary.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of {[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid involves the protection of hydroxyl groups through the formation of a silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions at other functional groups. The tert-butyl(diphenyl)silyl group provides steric hindrance, enhancing the stability of the protected compound under various conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl ether (TBDMS): Similar in function but less sterically hindered.
Triisopropylsilyl ether (TIPS): More stable in the presence of fluoride ions compared to TBDPS.
Uniqueness
{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid is unique due to its increased resistance to acidic hydrolysis and its ability to selectively protect primary hydroxyl groups . This makes it particularly valuable in complex synthetic pathways where selective protection and deprotection are crucial.
Eigenschaften
CAS-Nummer |
76271-75-5 |
|---|---|
Molekularformel |
C18H22O2SSi |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
2-[tert-butyl(diphenyl)silyl]oxyethanethioic S-acid |
InChI |
InChI=1S/C18H22O2SSi/c1-18(2,3)22(20-14-17(19)21,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
MYMJFVNSFNDTKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


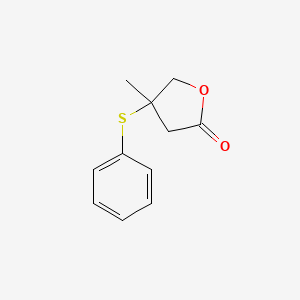
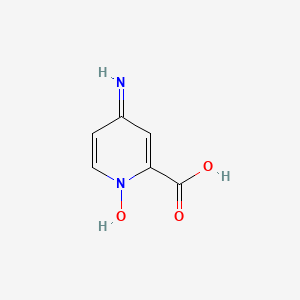

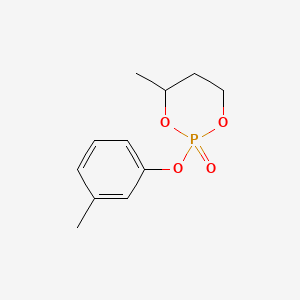
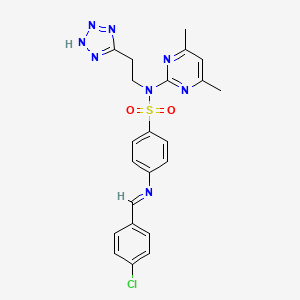


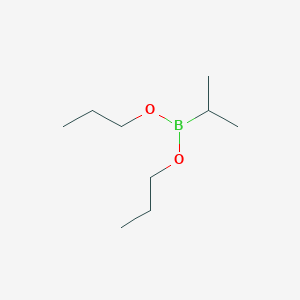
![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)
